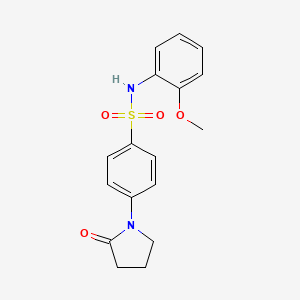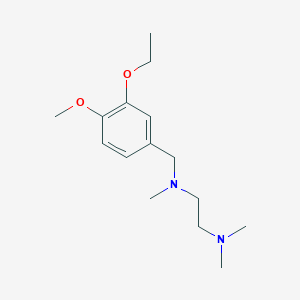![molecular formula C15H15ClN4OS B5855218 5-chloro-8-{[4-ethyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methoxy}quinoline](/img/structure/B5855218.png)
5-chloro-8-{[4-ethyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methoxy}quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-8-{[4-ethyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methoxy}quinoline, commonly known as TAK-632, is a small molecule inhibitor that targets the mitogen-activated protein kinase (MAPK) pathway. This pathway is essential for the growth and survival of cancer cells, making TAK-632 a promising candidate for cancer therapy.
Mechanism of Action
TAK-632 targets the 5-chloro-8-{[4-ethyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methoxy}quinoline pathway by inhibiting the activity of the protein kinases MEK1 and MEK2. These kinases are upstream regulators of the oncogenic protein kinase ERK, which plays a crucial role in promoting cancer cell growth and survival. By inhibiting MEK1/2, TAK-632 prevents the activation of ERK and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
TAK-632 has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis, the process by which new blood vessels are formed to supply nutrients to cancer cells. In addition, TAK-632 has been shown to enhance the immune response against cancer cells by increasing the activity of natural killer cells.
Advantages and Limitations for Lab Experiments
One advantage of TAK-632 is its high potency and specificity for MEK1/2 inhibition. This allows for effective targeting of the 5-chloro-8-{[4-ethyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methoxy}quinoline pathway in cancer cells. However, TAK-632 has limited solubility in water, which can make it difficult to administer in vivo. In addition, TAK-632 has been shown to induce cardiotoxicity in animal studies, which may limit its clinical use.
Future Directions
Future research on TAK-632 could focus on developing new formulations that improve its solubility and bioavailability. In addition, studies could investigate the use of TAK-632 in combination with other anti-cancer agents to enhance its efficacy and reduce toxicity. Further research on the mechanism of action of TAK-632 could also lead to the development of new drugs that target the 5-chloro-8-{[4-ethyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methoxy}quinoline pathway.
Synthesis Methods
TAK-632 can be synthesized using a multi-step process, which involves the reaction of 8-chloroquinoline-5-ol with 4-ethyl-5-(methylthio)-4H-1,2,4-triazole-3-thiol followed by the reaction with methyl chloroformate. The resulting intermediate is then reacted with 2-amino-5-chloropyridine to obtain TAK-632.
Scientific Research Applications
TAK-632 has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including melanoma, lung, and pancreatic cancer cells. In addition, TAK-632 has demonstrated synergistic effects when used in combination with other anti-cancer agents, such as MEK inhibitors and chemotherapy drugs.
properties
IUPAC Name |
5-chloro-8-[(4-ethyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4OS/c1-3-20-13(18-19-15(20)22-2)9-21-12-7-6-11(16)10-5-4-8-17-14(10)12/h4-8H,3,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRCPTYIOISEKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SC)COC2=C3C(=C(C=C2)Cl)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-8-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methoxy}quinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(aminosulfonyl)-4-methylphenyl]-4-chlorobenzamide](/img/structure/B5855157.png)
![1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-2,5-pyrrolidinedione](/img/structure/B5855162.png)
![N-(2,4-dichlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea](/img/structure/B5855175.png)



![2-(4-morpholinyl)-5-[(phenylacetyl)amino]benzoic acid](/img/structure/B5855206.png)

![1-methyl-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one](/img/structure/B5855224.png)
![2-[(2-chloro-6-fluorobenzyl)(propyl)amino]ethanol](/img/structure/B5855229.png)
![N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5855231.png)
![N-(4-chlorobenzyl)-2-[(4-chlorobenzyl)thio]acetamide](/img/structure/B5855242.png)